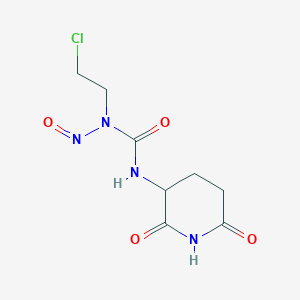
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea (CENU) is a synthetic compound that has been widely used in scientific research for its potential as an anticancer agent. It belongs to the class of nitrosourea compounds that have been used in chemotherapy for the treatment of various types of cancer. CENU has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea involves the formation of DNA adducts, which are covalent bonds between 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and DNA. This leads to the inhibition of DNA replication and transcription, ultimately resulting in cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to inhibit the activity of DNA repair enzymes, which can lead to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea in lab experiments is its relatively simple synthesis method. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have promising results in preclinical studies, making it a potentially useful tool in cancer research. However, one limitation of using 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. One area of research is the development of more potent analogs of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea that can be used in cancer treatment. Another area of research is the development of more targeted delivery systems for 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea, which can improve its efficacy and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea and its potential use in combination with other chemotherapeutic agents.
Méthodes De Synthèse
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea can be synthesized by reacting 1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidyl)urea (CDPU) with sodium nitrite in the presence of acetic acid. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea. The synthesis of 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has been extensively studied for its potential as an anticancer agent. It has been shown to have cytotoxic effects on a wide range of cancer cell lines, including breast, lung, and brain cancer cells. 1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea has also been shown to have a synergistic effect when used in combination with other chemotherapeutic agents, such as cisplatin and doxorubicin.
Propriétés
Numéro CAS |
13909-02-9 |
|---|---|
Nom du produit |
1-(2-Chloroethyl)-3-(2,6-dioxo-3-piperidyl)-1-nitrosourea |
Formule moléculaire |
C8H11ClN4O4 |
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2,6-dioxopiperidin-3-yl)-1-nitrosourea |
InChI |
InChI=1S/C8H11ClN4O4/c9-3-4-13(12-17)8(16)10-5-1-2-6(14)11-7(5)15/h5H,1-4H2,(H,10,16)(H,11,14,15) |
Clé InChI |
KHWIRCOLWPNBJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
SMILES canonique |
C1CC(=O)NC(=O)C1NC(=O)N(CCCl)N=O |
Autres numéros CAS |
13909-02-9 |
Durée de conservation |
Bulk: A sample stored at 60° C for 10 days decomposed 18% (UV). The compound was found to be stable in bulk form at room temperature exposed to lab light through 60 days (UV, TLC and ionic chloride). For long -term storage the bulk compound should be protected from moisture and stored at -15° C. Solution: The compound dissolved in 3% methanol/ water decomposed 4% in one hour, 6.5% in three hours 15% in six hours, and 38% in 24 hours (UV). There was no formation of ionic chloride during the 24 hours. Solutions should be prepared immediately before use. |
Solubilité |
Water < 1 (mg/mL) Water pH 4 < 1 (mg/mL) Water pH 9 2-3 (mg/mL) 10% EtOH < 1 (mg/mL) 95% EtOH 2-3 (mg/mL) McOH 3-4 (mg/mL) CHCl3 1-3 (mg/mL) Acetone 12.5-15 (mg/mL) |
Synonymes |
1-(2-chloroethyl)-3-(2,6-dioxo-3-piperidinyl)-1-nitrosourea PCNU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
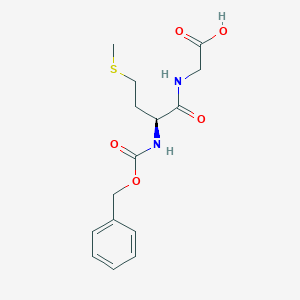
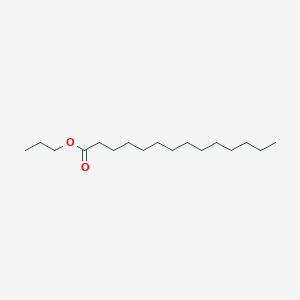
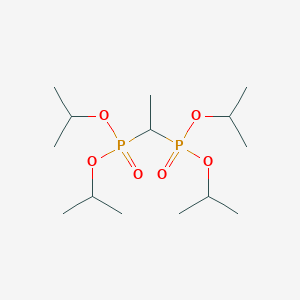
![Acetic acid, bis[[(dimethylamino)thioxomethyl]thio]-, methyl ester](/img/structure/B80237.png)
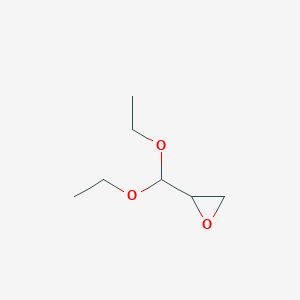
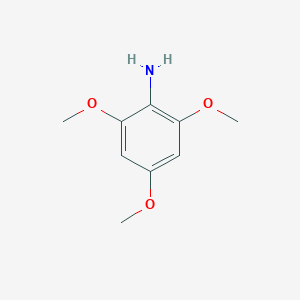

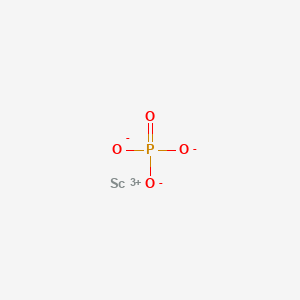

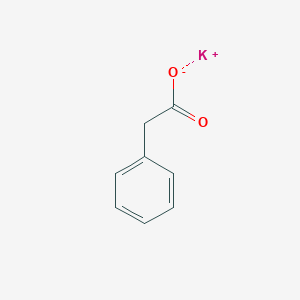
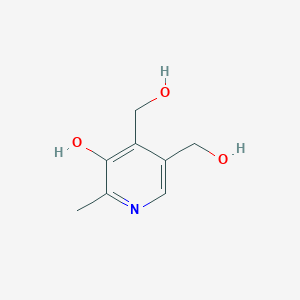
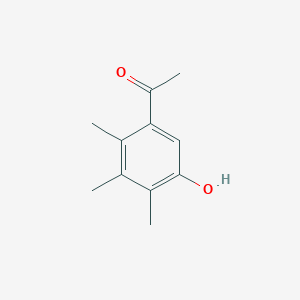
![4-[(2-Chloro-4-nitrophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one](/img/structure/B80256.png)